molecular formula C10H12O2 B2614327 4-Methoxybenzylvinyl ether CAS No. 108388-36-9

4-Methoxybenzylvinyl ether

Cat. No.: B2614327
CAS No.: 108388-36-9
M. Wt: 164.204
InChI Key: UJQWIHNRTBXDRV-UHFFFAOYSA-N
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Description

4-Methoxybenzylvinyl ether is an organic compound characterized by the presence of a vinyl ether functional group attached to a 4-methoxybenzyl group

Biochemical Analysis

Biochemical Properties

Ethers like 4-Methoxybenzylvinyl ether are known to undergo cleavage of the C–O bond when exposed to strong acids . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

Ethers like this compound can undergo a [1,3] O → C rearrangement in the presence of gold (I) catalyst . This rearrangement could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Transport and Distribution

Ethers like this compound are known to have low reactivity, which can influence their transport and distribution .

Subcellular Localization

The subcellular localization of metabolic pathways can provide insights into the roles of their associated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzylvinyl ether can be synthesized through the reaction of 4-methoxybenzyl alcohol with vinyl ethers under basic conditions. One common method involves the use of potassium tert-butoxide in dimethyl sulfoxide (DMSO) as a base, which facilitates the formation of the vinyl ether linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of gold(I) catalysts has been explored for the efficient synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzylvinyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the vinyl ether group to an alkane.

    Substitution: The vinyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of alcohols and alkyl halides.

Scientific Research Applications

4-Methoxybenzylvinyl ether has several applications in scientific research:

Comparison with Similar Compounds

    Benzylvinyl ether: Similar structure but lacks the methoxy group.

    4-Methoxybenzyl alcohol: Similar structure but lacks the vinyl ether group.

    Vinyl ethers: General class of compounds with similar reactivity.

Uniqueness: 4-Methoxybenzylvinyl ether is unique due to the presence of both the methoxy group and the vinyl ether functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-(ethenoxymethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQWIHNRTBXDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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